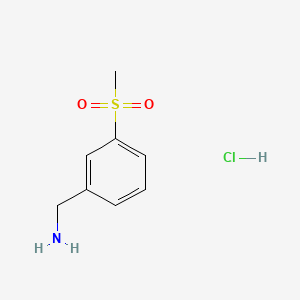

3-(Methylsulfonyl)benzylamine hydrochloride

Description

Properties

IUPAC Name |

(3-methylsulfonylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-12(10,11)8-4-2-3-7(5-8)6-9;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWJGYTVYJXGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959549 | |

| Record name | 1-[3-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-81-4, 855267-50-4 | |

| Record name | 1-[3-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-(methylsulfonyl)phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Methylsulfonyl)benzylamine Hydrochloride

CAS Number: 855267-50-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)benzylamine hydrochloride, a chemical compound of interest in synthetic and medicinal chemistry. Due to the limited availability of in-depth experimental data in peer-reviewed literature, this document consolidates available chemical and physical properties, proposes a putative synthetic pathway based on related compounds, and discusses potential areas of application.

Chemical and Physical Properties

This compound is a stable, solid organic compound. The following table summarizes its key quantitative data.[1][2][3][4][5][6]

| Property | Value | Source |

| CAS Number | 855267-50-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₂ClNO₂S | [1][3] |

| Molecular Weight | 221.71 g/mol | |

| IUPAC Name | (3-(methylsulfonyl)phenyl)methanamine;hydrochloride | [1] |

| Synonyms | [3-(Methylsulphonyl)phenyl]methylamine hydrochloride, 3-(Aminomethyl)phenyl methyl sulphone hydrochloride, (3-(Methylsulfonyl)phenyl)methanamine hydrochloride | [1] |

| Appearance | Solid | |

| Purity | Typically >97% | |

| Storage | Inert atmosphere, room temperature |

Proposed Synthetic Protocol

Step 1: Oxidation of 3-(Methylthio)benzaldehyde to 3-(Methylsulfonyl)benzaldehyde

This step involves the oxidation of the sulfide to a sulfone.

-

Materials: 3-(Methylthio)benzaldehyde, hydrogen peroxide (30% solution), acetic acid.

-

Procedure:

-

Dissolve 3-(methylthio)benzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The addition should be done cautiously to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(methylsulfonyl)benzaldehyde.

-

Step 2: Reductive Amination of 3-(Methylsulfonyl)benzaldehyde

This step converts the aldehyde to the corresponding amine.

-

Materials: 3-(Methylsulfonyl)benzaldehyde, ammonium chloride, sodium cyanoborohydride, methanol.

-

Procedure:

-

Dissolve 3-(methylsulfonyl)benzaldehyde in methanol in a round-bottom flask.

-

Add a molar excess of ammonium chloride, followed by the cautious addition of sodium cyanoborohydride in portions.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the aqueous layer and basify with a suitable base (e.g., NaOH) to a pH of >10.

-

Extract the free amine with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

-

Filter the solid, wash with a cold solvent, and dry to obtain this compound.

-

Potential Applications and Biological Activity

Specific biological activities or signaling pathway involvement for this compound have not been extensively reported. However, the broader class of sulfonylbenzylamine and related sulfonamide derivatives are known to exhibit a range of biological activities. These include, but are not limited to, antibacterial, antifungal, and anticancer properties. It is plausible that this compound could serve as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research and biological screening are necessary to elucidate the specific pharmacological profile of this compound.

Visualizations

References

- 1. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]

- 2. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 3. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 4. This compound | 855267-50-4 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

3-(Methylsulfonyl)benzylamine hydrochloride physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 3-(Methylsulfonyl)benzylamine hydrochloride. Due to the limited availability of public domain data, this document also outlines a plausible synthetic route and highlights areas where further experimental characterization is required.

Core Physical Properties

| Property | Value | Source(s) |

| CAS Number | 855267-50-4 | [1][2][3][4][5] |

| Molecular Formula | C8H12ClNO2S | [1][3][4] |

| Molecular Weight | 221.71 g/mol | [1] |

| Melting Point | 248-254 °C | [2] |

| Appearance | Solid | [1] |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited literature.

Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible two-step synthesis can be proposed based on the known chemistry of its precursors. This process would involve the synthesis of 3-(Methylsulfonyl)benzonitrile followed by its reduction to the corresponding benzylamine and subsequent conversion to the hydrochloride salt.

Step 1: Synthesis of 3-(Methylsulfonyl)benzonitrile

The synthesis of the benzonitrile precursor could potentially be achieved through methods such as the copper(I)-catalyzed S-C(sp²) coupling of an appropriate aryl halide with a sulfur-based nucleophile.[6]

Step 2: Reduction of 3-(Methylsulfonyl)benzonitrile to 3-(Methylsulfonyl)benzylamine

The nitrile group of 3-(Methylsulfonyl)benzonitrile can be reduced to a primary amine to form 3-(Methylsulfonyl)benzylamine.[6] This is a common transformation in organic synthesis.

Step 3: Formation of the Hydrochloride Salt

The final step would involve the treatment of the synthesized 3-(Methylsulfonyl)benzylamine with hydrochloric acid to form the stable hydrochloride salt.

Visualizations

The following diagram illustrates a logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways and Biological Activity

There is currently no publicly available information regarding any signaling pathways or specific biological activities associated with this compound. Further research is required to elucidate its pharmacological profile.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 855267-50-4 Cas No. | 3-(Methylsulphonyl)benzylamine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. americanelements.com [americanelements.com]

- 4. 855267-50-4|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. 3-(Methylsulfonyl)benzonitrile | 22821-75-6 | Benchchem [benchchem.com]

A Technical Guide to 3-(Methylsulfonyl)benzylamine Hydrochloride for Researchers and Drug Development Professionals

Introduction

3-(Methylsulfonyl)benzylamine hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and drug discovery. As a substituted benzylamine, it belongs to a class of molecules known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 221.71 g/mol | [1] |

| Chemical Formula | C₈H₁₂ClNO₂S | [1][2] |

| CAS Number | 855267-50-4 | [1][2] |

| IUPAC Name | [3-(methylsulfonyl)phenyl]methanamine;hydrochloride | [3] |

| Synonyms | 3-(Methylsulfonyl)benzylamine HCl, (3-(Methylsulfonyl)phenyl)methanamine hydrochloride | [2] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Inert atmosphere, room temperature | [3] |

Synthesis of this compound

The synthesis of substituted benzylamines like this compound can be achieved through various established chemical transformations. A common and effective method is the reductive amination of the corresponding aldehyde.

This protocol outlines a general procedure for the synthesis of this compound starting from 3-(methylsulfonyl)benzaldehyde.

Materials:

-

3-(Methylsulfonyl)benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol (MeOH)

-

Diethyl ether

-

Hydrochloric acid (HCl) solution

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(methylsulfonyl)benzaldehyde (1.0 equivalent) and ammonium chloride (1.5 equivalents) in methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the free base, 3-(methylsulfonyl)benzylamine.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add a solution of hydrochloric acid in ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.

Caption: General workflow for the synthesis of this compound.

Potential Applications and Biological Context

Benzylamine derivatives are prevalent scaffolds in medicinal chemistry, often investigated for their interactions with various biological targets. While the specific biological activity of this compound is not extensively documented in publicly available literature, related structures have shown significant potential as enzyme inhibitors.

For instance, studies on substituted benzylamines have identified them as potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target in prostate cancer therapy.[4] Additionally, other structurally related compounds have been explored as inhibitors of sirtuin-2 (SIRT2), a target for neurodegenerative diseases such as Huntington's disease.[5] These findings suggest that this compound could serve as a valuable building block or lead compound in the development of novel therapeutics.

The diagram below illustrates a generalized mechanism by which a benzylamine derivative might act as an enzyme inhibitor, a common mode of action for such compounds in drug development.

Caption: A generalized diagram of competitive enzyme inhibition.

Analytical and Characterization Protocols

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are standard analytical techniques that can be employed.

Objective: To confirm the chemical structure of the synthesized compound.

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

-

Compare the obtained spectra with the expected structure of this compound to confirm its identity. The proton signals for the methylsulfonyl group, the aromatic protons, the benzylic methylene protons, and the amine protons should be identifiable.

Objective: To determine the purity of the compound.

Procedure:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

-

Chromatographic Conditions: Use a suitable C18 reverse-phase column. Set a flow rate (e.g., 1 mL/min) and a detection wavelength (e.g., 254 nm). A gradient elution method is often employed to ensure good separation.

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Caption: Standard workflow for the analytical characterization of a synthesized compound.

This compound is a compound with significant potential for application in drug discovery and development, particularly as a scaffold for enzyme inhibitors. This guide has provided essential data on its physicochemical properties, a detailed protocol for its synthesis via reductive amination, and an overview of standard analytical methods for its characterization. The provided diagrams offer visual aids to understand the synthetic and analytical workflows as well as its potential biological context. Researchers can use this information as a foundation for further investigation into the therapeutic potential of this and related benzylamine derivatives.

References

An In-depth Technical Guide to the Synthesis of 3-(Methylsulfonyl)benzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathways for producing 3-(methylsulfonyl)benzylamine hydrochloride, a key intermediate in various pharmaceutical and chemical research applications. This document outlines two primary synthetic routes, detailing the necessary experimental protocols, and presenting quantitative data where available. The logical flow of each synthesis is visualized through diagrams generated using Graphviz (DOT language).

Introduction

This compound is a benzylamine derivative characterized by the presence of a methylsulfonyl group at the meta-position of the benzene ring. This structural motif is of significant interest in medicinal chemistry due to the properties conferred by the sulfonyl group, such as increased polarity and the potential for hydrogen bonding, which can influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide explores two viable synthetic pathways for the preparation of this compound, starting from readily available precursors: 3-(methylsulfonyl)benzonitrile and 3-(methylsulfonyl)benzaldehyde.

Pathway 1: Synthesis via Reduction of 3-(Methylsulfonyl)benzonitrile

This pathway involves the initial synthesis of the nitrile precursor followed by its reduction to the corresponding primary amine.

Step 1: Synthesis of 3-(Methylsulfonyl)benzonitrile

A common method for the synthesis of aryl sulfones is through the oxidation of the corresponding thioether. An alternative approach involves the nucleophilic aromatic substitution of an aryl halide with a sulfinate salt.

Experimental Protocol: Oxidation of 3-(Methylthio)benzonitrile

A solution of 3-(methylthio)benzonitrile and an oxidizing agent, such as hydrogen peroxide, are prepared in a suitable solvent.[1] The reagents are mixed and heated, potentially with a catalyst, to facilitate the oxidation.[1] Upon completion, the reaction is quenched, and the product is isolated and purified.[1]

| Reactant/Reagent | Molar Ratio | Notes |

| 3-(Methylthio)benzonitrile | 1.0 | Starting material. |

| Hydrogen Peroxide | Excess | Oxidizing agent. |

| Solvent (e.g., Acetic Acid) | - | To dissolve reactants. |

| Catalyst (optional) | - | e.g., Sodium tungstate. |

Experimental Protocol: Nucleophilic Aromatic Substitution

3-Bromobenzonitrile can be reacted with a methylsulfinate salt, such as sodium methanesulfinate, in the presence of a copper catalyst to yield 3-(methylsulfonyl)benzonitrile.[2]

| Reactant/Reagent | Molar Ratio | Notes |

| 3-Bromobenzonitrile | 1.0 | Starting material.[3][4] |

| Sodium Methanesulfinate | 1.1 - 1.5 | Source of the methylsulfonyl group. |

| Copper(I) Iodide (CuI) | 0.05 - 0.1 | Catalyst. |

| Ligand (e.g., L-proline) | 0.1 - 0.2 | To facilitate the reaction. |

| Solvent (e.g., DMSO) | - | To dissolve reactants. |

Workflow for Pathway 1

Step 2: Reduction of 3-(Methylsulfonyl)benzonitrile to 3-(Methylsulfonyl)benzylamine

The nitrile group can be selectively reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method.

Experimental Protocol: Catalytic Hydrogenation

3-(Methylsulfonyl)benzonitrile is dissolved in a suitable solvent, such as ethanol, and a catalyst, typically palladium on carbon (Pd/C), is added.[5][6] The mixture is then subjected to a hydrogen atmosphere at a given pressure and temperature until the reaction is complete.[5][6][7][8][9]

| Reactant/Reagent | Molar Ratio/Conditions | Notes |

| 3-(Methylsulfonyl)benzonitrile | 1.0 | Substrate. |

| Palladium on Carbon (10%) | ~5 mol% | Catalyst. |

| Hydrogen Gas | 1 - 5 atm | Reducing agent. |

| Solvent (e.g., Ethanol) | - | To dissolve the substrate. |

| Temperature | Room Temperature - 50°C | Reaction condition. |

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 3-(methylsulfonyl)benzylamine.

Pathway 2: Synthesis via Reductive Amination of 3-(Methylsulfonyl)benzaldehyde

This alternative pathway involves the formation of an imine from 3-(methylsulfonyl)benzaldehyde and ammonia, followed by in-situ reduction.

Step 1: Synthesis of 3-(Methylsulfonyl)benzaldehyde

Similar to the nitrile precursor, the aldehyde can be prepared by the oxidation of the corresponding thioether, 3-(methylthio)benzaldehyde.

Experimental Protocol: Oxidation of 3-(Methylthio)benzaldehyde

The experimental procedure is analogous to the oxidation of 3-(methylthio)benzonitrile, employing an oxidizing agent to convert the thioether to the sulfone.

Step 2: Reductive Amination of 3-(Methylsulfonyl)benzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.

Experimental Protocol: One-Pot Reductive Amination

3-(Methylsulfonyl)benzaldehyde is dissolved in a solvent, typically methanol or ethanol.[10] A source of ammonia, such as ammonium chloride or a solution of ammonia in methanol, is added, followed by a reducing agent.[10][11] Sodium borohydride is a commonly used reducing agent for this transformation.[12]

| Reactant/Reagent | Molar Ratio | Notes |

| 3-(Methylsulfonyl)benzaldehyde | 1.0 | Substrate. |

| Ammonia Source (e.g., NH4Cl) | 1.5 - 2.0 | To form the imine intermediate. |

| Sodium Borohydride (NaBH4) | 1.1 - 1.5 | Reducing agent. |

| Solvent (e.g., Methanol) | - | To dissolve reactants. |

The reaction is typically stirred at room temperature until completion. The workup involves quenching the excess reducing agent, followed by extraction and purification of the product.

Workflow for Pathway 2

References

- 1. 3-(Methylsulfonyl)benzonitrile | 22821-75-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ブロモベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: 3-(Methylsulfonyl)benzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)benzylamine hydrochloride, a chemical intermediate with potential applications in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, properties, and a generalized synthesis approach. Due to the limited publicly available research on this specific compound, this guide focuses on its chemical characteristics and its utility as a building block for the synthesis of more complex molecules. This guide addresses the current information gap and highlights opportunities for future research into the potential biological activities of its derivatives.

Chemical Identity and Properties

This compound is a benzylamine derivative characterized by a methylsulfonyl group at the meta position of the phenyl ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.

IUPAC Name: (3-methylsulfonylphenyl)methanamine;hydrochloride[1]

Alternative IUPAC Name: [3-(methylsulfonyl)phenyl]methanamine hydrochloride[2]

Synonyms: 3-(Methylsulfonyl)benzylamine HCl, (3-(Aminomethyl)phenyl)methyl sulfone hydrochloride

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 855267-50-4 | [1] |

| Molecular Formula | C₈H₁₂ClNO₂S | [1] |

| Molecular Weight | 221.71 g/mol | [2] |

| Appearance | White to off-white solid (typical) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in water | Implied by salt form |

| InChI Key | IIWJGYTVYJXGTA-UHFFFAOYSA-N | [1][2] |

| SMILES | CS(=O)(=O)c1cccc(CN)c1.Cl | [1] |

Synthesis and Manufacturing

Generalized Experimental Protocol: Reductive Amination

A common method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde.

Reaction Scheme:

3-(Methylsulfonyl)benzaldehyde + Ammonia + Reducing Agent → 3-(Methylsulfonyl)benzylamine

The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.

Materials:

-

3-(Methylsulfonyl)benzaldehyde

-

Ammonia source (e.g., ammonium chloride, ammonia in methanol)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Hydrochloric acid (e.g., in diethyl ether or isopropanol)

Procedure Outline:

-

Imine Formation: 3-(Methylsulfonyl)benzaldehyde is dissolved in an appropriate anhydrous solvent, followed by the addition of an ammonia source. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Reduction: The reducing agent is added portion-wise to the reaction mixture, controlling the temperature with an ice bath if necessary. The reaction is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography, Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.

-

Work-up and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude 3-(Methylsulfonyl)benzylamine free base.

-

Salt Formation: The crude free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Applications in Research and Development

Based on its structure, this compound is primarily utilized as a versatile building block in organic synthesis. The primary amine serves as a nucleophilic handle for the construction of a diverse range of molecular scaffolds.

Logical Workflow for Synthetic Applications

The following diagram illustrates a logical workflow for the utilization of this compound in a research and development setting.

References

In-depth Technical Guide: 3-(Methylsulfonyl)benzylamine Hydrochloride - A Research Chemical Perspective

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on the research chemical 3-(Methylsulfonyl)benzylamine hydrochloride. Due to the limited availability of dedicated research on this specific compound, this guide synthesizes information from publicly available data, primarily from chemical suppliers, and contextualizes it within the broader landscape of medicinal chemistry and related sulfonyl-containing compounds. The aim is to provide a foundational understanding of its chemical properties, potential applications, and to offer insights into general methodologies that could be adapted for its study.

Chemical and Physical Properties

This compound is a commercially available organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.[1][2][3]

| Property | Value | Reference |

| CAS Number | 855267-50-4 | [1][2][3] |

| Molecular Formula | C₈H₁₂ClNO₂S | [1][2][3] |

| Molecular Weight | 221.71 g/mol | [2][3] |

| IUPAC Name | (3-methylsulfonylphenyl)methanamine;hydrochloride | [3] |

| Synonyms | 3-(Aminomethyl)phenyl methyl sulfone hydrochloride | |

| Appearance | Solid (form may vary) | |

| Purity | Typically available in high purity (e.g., >97%) for research purposes. |

Synthesis and Reactivity

A potential synthetic pathway could involve the following conceptual steps:

General Reactivity: The benzylamine moiety suggests that this compound can undergo reactions typical of primary amines, such as N-alkylation, N-acylation, and formation of Schiff bases. The methylsulfonyl group is generally stable but can influence the electronic properties of the aromatic ring, potentially directing substitution reactions.

Potential Research Applications

Although specific biological activities of this compound are not documented, the presence of the methylsulfonylphenyl motif is found in various biologically active molecules. This suggests potential areas of investigation for this compound.

-

As a Building Block in Medicinal Chemistry: This compound can serve as a scaffold for the synthesis of more complex molecules. The primary amine provides a reactive handle for derivatization.

-

Enzyme Inhibition: Sulfonamide and sulfone groups are present in a number of enzyme inhibitors. A study on aryl methyl sulfones demonstrated their potential as cyclooxygenase (COX) inhibitors.[4] It is plausible that derivatives of 3-(methylsulfonyl)benzylamine could be screened for inhibitory activity against various enzymes.

-

Factor Xa Inhibition: A complex derivative containing a 3-(aminomethyl)phenyl methylsulfonyl moiety has been investigated as a Factor Xa inhibitor, suggesting that this core structure could be explored for activity in the coagulation cascade.[5]

Experimental Protocols (General)

Given the lack of specific experimental data for this compound, the following are generalized protocols that could be adapted for its study.

General Protocol for N-Acylation

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to neutralize the hydrochloride and deprotonate the primary amine.

-

Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1-1.2 equivalents) at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Potential Signaling Pathway Involvement

There is no direct evidence linking this compound to any specific signaling pathway. However, based on the activities of structurally related compounds, one could hypothesize potential areas for investigation. For instance, some sulfonamides have been shown to modulate pathways involved in inflammation and cell proliferation.

Conclusion and Future Directions

This compound is a readily available research chemical with potential as a building block for the synthesis of novel compounds with interesting biological activities. While there is a significant gap in the literature regarding its specific properties and applications, its structural motifs suggest that it could be a valuable starting point for research in areas such as enzyme inhibition and the development of new therapeutic agents. Future research should focus on the systematic exploration of its biological activity through screening in various assays and the synthesis of a library of derivatives to establish structure-activity relationships. Detailed studies on its mechanism of action and involvement in cellular signaling pathways will be crucial to unlocking its full potential as a research tool and a lead compound in drug discovery.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | 855267-50-4 [sigmaaldrich.com]

- 4. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Methylsulfonyl)benzylamine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylsulfonyl)benzylamine hydrochloride is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the methylsulfonyl group provides a polar, metabolically stable moiety that can engage in hydrogen bonding, influencing the pharmacokinetic and pharmacodynamic properties of target molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing experimental protocols for its preparation from commercially available starting materials. The guide also presents key reactions where this intermediate can be employed, supported by quantitative data from analogous transformations, and includes detailed workflow and mechanistic diagrams to aid in experimental design and execution.

Introduction

Substituted benzylamines are fundamental intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The incorporation of a methylsulfonyl group onto the phenyl ring, as in 3-(methylsulfonyl)benzylamine, introduces a versatile functional group known for its chemical stability and ability to modulate physicochemical properties such as solubility and lipophilicity. As a result, this compound serves as a key precursor for the synthesis of complex molecules, including enzyme inhibitors and receptor antagonists. This guide outlines a robust and accessible synthetic pathway to this compound, enabling its broader application in research and development.

Synthesis of this compound

The most direct and common synthetic route to this compound involves a two-step process:

-

Reduction of 3-(Methylsulfonyl)benzonitrile: The nitrile functional group of the readily available 3-(methylsulfonyl)benzonitrile is reduced to a primary amine.

-

Formation of the Hydrochloride Salt: The resulting 3-(methylsulfonyl)benzylamine is converted to its more stable and easily handled hydrochloride salt.

The following sections provide detailed experimental protocols for these transformations.

Step 1: Reduction of 3-(Methylsulfonyl)benzonitrile

Several methods are effective for the reduction of nitriles to primary amines. Below are two common and reliable protocols: catalytic hydrogenation and borane reduction.

Catalytic hydrogenation is a clean and efficient method for nitrile reduction, often providing high yields of the primary amine with minimal side products.[1][2]

Experimental Protocol:

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 3-(methylsulfonyl)benzonitrile (1.0 eq.), a suitable solvent such as ethanol or methanol (10-15 mL per gram of nitrile), and a nickel-based catalyst, for instance, an amorphous Ni-Al alloy or Raney nickel (5-10 wt% of the nitrile).

-

Addition of Base (Optional but Recommended): To suppress the formation of secondary amine byproducts, a base such as sodium hydroxide (10 wt% of the nitrile) can be added to the reaction mixture.[1]

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 2.0 MPa.

-

Reaction: Stir the mixture at a controlled temperature, typically between 40-60°C, for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(methylsulfonyl)benzylamine, which can be used directly in the next step or purified by column chromatography if necessary.

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are effective reagents for the reduction of nitriles to primary amines under milder, non-pressurized conditions.[3][4]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-(methylsulfonyl)benzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) (10-15 mL per gram of nitrile).

-

Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.5-2.0 eq.) dropwise via a syringe or dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of 6 M hydrochloric acid until the evolution of hydrogen gas ceases.

-

Work-up: Stir the mixture at room temperature for 1 hour. Make the solution basic by the addition of a concentrated aqueous solution of sodium hydroxide.

-

Extraction and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(methylsulfonyl)benzylamine.

Step 2: Formation of this compound

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction that improves the stability and handling of the compound.[5]

Experimental Protocol:

-

Dissolution: Dissolve the crude 3-(methylsulfonyl)benzylamine (1.0 eq.) obtained from the previous step in a suitable solvent such as diethyl ether, methanol, or ethyl acetate (10-20 mL per gram of amine).

-

Acidification: Cool the solution in an ice bath. Add a solution of hydrochloric acid dropwise with stirring. A commercially available solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) is convenient. Alternatively, concentrated aqueous HCl can be used, though this may require subsequent removal of water.[5] The addition of acid should continue until the solution becomes acidic (test with pH paper) and a precipitate is observed.

-

Precipitation and Isolation: Stir the mixture at 0°C for 30 minutes to an hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities. Dry the resulting white to off-white solid under vacuum to yield pure this compound.

Quantitative Data

| Transformation | Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Nitrile Reduction | Benzonitrile | Amorphous Ni-Al alloy | Ethanol | 40 | 1 | 95.2 | [1] |

| Nitrile Reduction | Benzonitrile | Pd/C | - | - | - | High | [2] |

| Nitrile Reduction | Various Benzonitriles | BH₃·SMe₂ / HBpin | - | 60 | 18 | 74-93 | [4] |

| Amine to HCl Salt | Benzylamine | Conc. HCl | - | 0 | - | High | |

| Amine to HCl Salt | Benzylamine | HCl in Ether | Ether | 0 | - | High |

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and plausible reaction mechanisms.

Caption: Overall synthetic workflow.

Caption: Catalytic hydrogenation mechanism.

References

The Versatility of a Core Scaffold: A Technical Guide to the Potential Applications of 3-(Methylsulfonyl)benzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylsulfonyl)benzylamine hydrochloride is a readily available chemical intermediate that has emerged as a valuable building block in medicinal chemistry. While direct biological applications of the compound itself are not extensively documented, its core structure, the (methylsulfonyl)benzylamine moiety, is a recurring motif in a diverse array of potent and selective therapeutic agents. This technical guide consolidates the current understanding of the potential applications of this compound by examining its role in the synthesis of various classes of bioactive molecules. Detailed experimental methodologies, quantitative data from studies on its derivatives, and visualized signaling pathways and experimental workflows are provided to empower researchers in leveraging this versatile scaffold for novel drug discovery and development.

Chemical Properties and Synthesis

This compound is a white to off-white solid with the molecular formula C₈H₁₂ClNO₂S and a molecular weight of 221.71 g/mol . Its structure features a benzylamine core with a methylsulfonyl group at the meta position of the phenyl ring.

| Property | Value |

| Molecular Formula | C₈H₁₂ClNO₂S |

| Molecular Weight | 221.71 g/mol |

| CAS Number | 855267-50-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

General Synthetic Approach

While specific synthesis protocols for this compound are proprietary to chemical suppliers, a general and adaptable synthetic route can be inferred from related literature, such as the synthesis of Sotalol hydrochloride. A plausible method involves the reduction of a corresponding nitrile or oxime, or the amination of a benzyl halide.

Potential Therapeutic Applications as a Key Building Block

The true potential of this compound lies in its utility as a scaffold for the synthesis of a wide range of therapeutic agents. The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the physicochemical properties of the final compound, such as solubility and metabolic stability. The benzylamine portion provides a key reactive handle for further molecular elaboration.

Anti-inflammatory and Antimicrobial Agents

The (methylsulfonyl)phenyl moiety is a known pharmacophore in selective cyclooxygenase-2 (COX-2) inhibitors.[1] Derivatives of 3-(Methylsulfonyl)benzylamine can be explored for their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. Furthermore, indole derivatives incorporating the 2-(4-methylsulfonylphenyl) structure have demonstrated dual antimicrobial and anti-inflammatory activities.[1]

Anticancer Therapeutics

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and metastasis. Benzenesulfonamide derivatives have been designed as selective STAT3 inhibitors, suggesting that this compound could serve as a starting material for novel anticancer agents targeting this pathway.[2]

Sirtuin 2 (SIRT2) is another promising target in oncology and neurodegenerative diseases. 3-(Benzylsulfonamido)benzamides have been identified as potent and selective SIRT2 inhibitors.[3] The core structure of 3-(Methylsulfonyl)benzylamine is a key component of these inhibitors.

Novel β-phenylalanine derivatives containing a sulfonamide moiety have been synthesized and evaluated for their antiproliferative activity in lung cancer models.[4] This highlights the potential of using this compound to generate new chemical entities for the treatment of lung cancer.

Cardiovascular Drugs

A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides have been synthesized and shown to possess Class III antiarrhythmic activity.[5] These compounds act by specifically blocking the delayed rectifier potassium current (IK) in cardiac myocytes. This indicates that derivatives of 3-(Methylsulfonyl)benzylamine could be investigated for the treatment of cardiac arrhythmias.

Neuropathic Pain and Other CNS Disorders

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial ion channel involved in pain sensation. Analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides containing a benzyl C-region have been developed as potent TRPV1 antagonists for the potential treatment of neuropathic pain.[6][7]

Antitubercular Agents

The emergence of drug-resistant tuberculosis necessitates the development of new therapeutic agents. Novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, suggesting a potential application for this compound in this area.[8]

Experimental Protocols

General Protocol for the Synthesis of N-Substituted (Methylsulfonyl)benzylamine Derivatives

This protocol is a generalized procedure based on standard organic synthesis techniques for the alkylation or acylation of a primary amine.

Materials:

-

This compound

-

An appropriate alkyl halide or acyl chloride

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the non-nucleophilic base (2.2 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the alkyl halide or acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

The Medicinal Chemistry of 3-(Methylsulfonyl)benzylamine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(methylsulfonyl)benzylamine core structure is a key pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of potent and selective therapeutic agents. The inclusion of the methylsulfonyl group, a strong electron-withdrawing moiety and hydrogen bond acceptor, combined with the synthetically adaptable benzylamine linker, has given rise to a diverse range of derivatives. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-(methylsulfonyl)benzylamine hydrochloride derivatives. It focuses on their prominent role as inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases, as well as their applications in antimicrobial and anti-inflammatory research. Detailed experimental protocols, quantitative biological data, and pathway visualizations are presented to equip researchers with the foundational knowledge required for advancing drug discovery programs based on this important chemical scaffold.

Introduction

The benzylamine framework is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. Its substitution at the 3-position with a methylsulfonyl (-SO₂CH₃) group introduces unique physicochemical properties. The sulfonyl group is a non-ionizable, polar moiety that can significantly influence a molecule's solubility, metabolic stability, and ability to form crucial hydrogen bonds with biological targets. The hydrochloride salt form is commonly used to enhance the solubility and stability of the parent amine.

Derivatives of this core have shown significant promise in several therapeutic areas, most notably as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC).[1][2][3][4] Inhibition of SIRT2 has emerged as a promising strategy for treating neurodegenerative disorders like Huntington's and Parkinson's disease.[5][6][7] Furthermore, modifications of this scaffold have yielded compounds with potent anti-inflammatory and antimicrobial activities. This guide will explore the chemical synthesis and biological evaluation of these derivatives in detail.

Synthesis and Derivatization

The synthesis of 3-(methylsulfonyl)benzylamine derivatives typically follows a convergent strategy, allowing for facile diversification. The general workflow involves the preparation of a functionalized 3-(methylsulfonyl)benzoic acid or benzylamine core, followed by coupling with various amines or carboxylic acids, respectively.

Experimental Protocol: General Amide Coupling

This protocol describes a typical procedure for synthesizing N-acylated derivatives from the 3-(methylsulfonyl)benzylamine core.

-

Dissolution : Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Coupling Agents : Add a peptide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq), and an activator, like 1-Hydroxybenzotriazole (HOBt, 1.2 eq) or 4-(Dimethylamino)pyridine (DMAP), to the stirred solution.

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction.

-

Reaction : Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Work-up : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final amide derivative.[5]

Medicinal Chemistry Applications

Sirtuin 2 (SIRT2) Inhibition for Neurodegenerative Diseases

SIRT2 is a NAD⁺-dependent deacetylase that acts on various substrates, including α-tubulin and histone H4.[8] Its inhibition is a validated therapeutic strategy for neurodegenerative conditions like Huntington's disease, as it can reduce the aggregation of mutant huntingtin protein and mitigate α-synuclein toxicity.[5][6] Derivatives based on the 3-(N-arylsulfamoyl)benzamide and related scaffolds have been extensively explored as potent and selective SIRT2 inhibitors.[7][9]

Structure-Activity Relationship (SAR) for SIRT2 Inhibitors:

Studies on 3-(N-arylsulfamoyl)benzamide analogs have revealed key SAR insights[6][7]:

-

N-Methylation : Methylation of the sulfonamide nitrogen can significantly increase potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[6]

-

Amide Moiety : The para-substituted aryl amide portion of the molecule is crucial for activity. It is believed to occupy two potential hydrophobic binding pockets within the SIRT2 active site.

-

Aryl Substituents : Halogen substitutions (e.g., -Br, -Cl) on the aryl rings are often well-tolerated and can enhance binding affinity.

Table 1: SIRT2 Inhibition Data for Selected Derivatives

| Compound ID | Core Scaffold | R¹ (Sulfonamide) | R² (Amide) | SIRT2 IC₅₀ (µM) | Ref. |

| AK-1 | 3-(Sulfamoyl)benzamide | -H | 4-Methylphenyl | ~12.5 | [5] |

| C2-8 (1a) | 3-(Sulfamoyl)benzamide | 4-Bromophenyl | 4-Bromophenyl | >50 | [6] |

| 2a | 3-(Sulfamoyl)benzamide | -CH₃, 4-Bromophenyl | 4-Bromophenyl | ~19 | [6] |

| 33i | N/A | N/A | N/A | 0.57 | [10] |

| Compound 90 | 3-(Sulfonamido)benzamide | N/A | N/A | Potent | [5] |

| Compound 106 | 3-(Sulfonamido)benzamide | N/A | N/A | Potent | [5] |

| Compound 126 | 3-(Sulfonamido)benzamide | N/A | N/A | ~17 | [5] |

Experimental Protocol: In Vitro SIRT2 Inhibition Assay (HPLC-based)

This protocol outlines a method for determining the inhibitory concentration (IC₅₀) of test compounds against SIRT2.[11]

-

Reagents : Prepare an assay buffer (e.g., 50 mM Tris, pH 8.0), recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on H3K9ac), and NAD⁺.

-

Compound Preparation : Prepare a stock solution of the 3-(methylsulfonyl)benzylamine derivative in DMSO. Perform a serial 3-fold dilution series in the assay buffer.

-

Reaction Mixture : In a 96-well microtiter plate, combine the SIRT2 enzyme (final concentration ~20 nM), the peptide substrate (final concentration ~50 µM), NAD⁺ (final concentration ~500 µM), and the test compound at various concentrations. The final reaction volume is typically 40-50 µL.

-

Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching : Stop the enzymatic reaction by adding a quenching solution, often containing a protease and a developing agent that reacts with the deacetylated substrate.

-

Detection : Measure the product formation using High-Performance Liquid Chromatography (HPLC) by monitoring the separation and quantification of the deacetylated peptide substrate from the acetylated form.

-

Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Antimicrobial and Anti-inflammatory Activity

Certain benzenesulfonamide derivatives, a class that includes the 3-(methylsulfonyl)benzylamine scaffold, have demonstrated significant biological activity as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity: These compounds have been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Their mechanism often involves the inhibition of essential metabolic pathways in the microorganisms.

Table 2: Antimicrobial Activity (MIC) of Benzenesulfonamide Derivatives

| Compound ID | Target Organism | MIC (mg/mL) | Ref. |

| 4d | E. coli | 6.72 | [1] |

| 4h | S. aureus | 6.63 | [1] |

| 4a | P. aeruginosa | 6.67 | [1] |

| 4a | S. typhi | 6.45 | [1] |

| 4f | B. subtilis | 6.63 | [1] |

| 4e | C. albicans | 6.63 | [1] |

| 4h | C. albicans | 6.63 | [1] |

| 4e | A. niger | 6.28 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[12][13][14][15]

-

Medium Preparation : Prepare Mueller-Hinton Broth (MHB) for bacteria or a suitable broth like RPMI-1640 for fungi.

-

Compound Dilution : In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation : Add the diluted inoculum to each well containing the test compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation : Incubate the plate at 35-37°C for 16-24 hours.

-

Reading Results : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader to measure optical density (OD) at 600 nm.[12]

Anti-Inflammatory Activity: The anti-inflammatory potential of these compounds is often assessed using the carrageenan-induced paw edema model in rodents, which is a classic model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the ability of a compound to reduce acute inflammation.[16][17][18][19][20]

-

Animal Acclimatization : Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing : Divide animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the 3-(methylsulfonyl)benzylamine derivative. Administer the compounds, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before inducing inflammation.

-

Inflammation Induction : Measure the initial volume of the right hind paw of each rat using a plethysmometer. Then, induce inflammation by injecting 100 µL of a 1% carrageenan suspension into the sub-plantar surface of the same paw.

-

Paw Volume Measurement : Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[20]

-

Data Analysis : Calculate the percentage of edema inhibition for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and druggable core in medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential, particularly as selective SIRT2 inhibitors for neurodegenerative diseases. The synthetic accessibility and the clear structure-activity relationships that are beginning to emerge provide a solid foundation for further optimization. Future research should focus on improving the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to advance them toward clinical development. Furthermore, expanding the screening of these derivatives against other enzyme classes and microbial panels could uncover new therapeutic applications, reinforcing the versatility of this important chemical motif.

References

- 1. Sirtuin Inhibitors: An Overview from Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sirtuins and Neurodegeneration [jneurology.com]

- 9. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIRT2 inhibitor 33i | Sirtuin 2 inhibitor | Probechem Biochemicals [probechem.com]

- 11. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of 3-(Methylsulfonyl)benzylamine Hydrochloride Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant gap in current knowledge: there is no publicly available data on the biological activity of 3-(Methylsulfonyl)benzylamine hydrochloride. While the compound is commercially available for research purposes, its effects on biological systems, potential mechanisms of action, and therapeutic applications have not been documented in peer-reviewed studies. Consequently, the creation of an in-depth technical guide as requested is not feasible at this time.

For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The absence of prior art means that any investigation into the biological properties of this compound would be novel and could potentially uncover unique pharmacological activities.

Context from Structurally Related Compounds

While no direct information exists for this compound, a brief examination of its core structural components—a benzylamine group and a methylsulfonyl group—can provide a broad, albeit speculative, context. It is crucial to emphasize that the activities of these related compounds are not predictive of the activity of the specific molecule .

Benzylamine Derivatives: The benzylamine scaffold is a common motif in a wide array of biologically active compounds. Depending on the substitutions on the aromatic ring and the amine, these derivatives have been shown to exhibit diverse pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: Certain benzylamine derivatives have been developed as agents to combat bacterial and fungal infections.[1][2]

-

Central Nervous System (CNS) Activity: The benzylamine structure is present in various compounds that act on the CNS, including some antidepressants and psychostimulants.

-

Anticancer Properties: Researchers have synthesized and evaluated benzylamine-containing molecules for their potential to inhibit cancer cell growth.

Methylsulfonyl-Containing Compounds: The methylsulfonyl group is often incorporated into drug candidates to modulate their physicochemical properties, such as solubility and metabolic stability. This functional group is a key feature in several classes of therapeutic agents, including:

-

Anti-inflammatory Drugs: A number of non-steroidal anti-inflammatory drugs (NSAIDs) possess a sulfonamide or sulfone moiety.

-

Anticancer Agents: The methylsulfonyl group is present in various investigational and approved drugs for cancer therapy.

Future Directions

The biological profile of this compound remains an open question. Future research endeavors would need to begin with fundamental in vitro screening to ascertain its potential biological activities. A general workflow for such an investigation might include:

Figure 1. A generalized workflow for the initial biological evaluation of an uncharacterized chemical compound.

References

In-depth Technical Guide: 3-(Methylsulfonyl)benzylamine Hydrochloride Mechanism of Action

Notice to the Reader: As of the current date, publicly available scientific literature and patent databases do not contain specific studies detailing the mechanism of action, pharmacological properties, or defined biological targets for 3-(Methylsulfonyl)benzylamine hydrochloride. The information accessible is primarily limited to its classification as a chemical reagent and its use in the synthesis of other compounds.

This guide, therefore, addresses the core requirements of the prompt by first reporting the limited available information on this compound and then providing a broader context by examining the biological activities of structurally related compounds containing the methylsulfonylbenzyl moiety. This approach aims to offer potential areas of investigation for researchers and drug development professionals.

Executive Summary

This compound is a commercially available organic compound. While its direct biological activity and mechanism of action are not documented, its structural components, particularly the methylsulfonyl and benzylamine groups, are present in various biologically active molecules. An analysis of structurally analogous compounds suggests that molecules with a methylsulfonylbenzyl moiety may exhibit a range of pharmacological activities, including but not limited to, antimicrobial, anticancer, and enzyme inhibitory effects. This document summarizes the current state of knowledge and outlines potential avenues for future research into the pharmacological profile of this compound.

This compound: Current Knowledge

Searches of scientific databases have revealed that this compound is predominantly cited in the context of chemical synthesis.

2.1 Use in Synthesis

One notable application is its use as a reactant in the synthesis of more complex molecules. For instance, patent literature describes the use of this compound in the preparation of substituted benzimidazole compounds, which have been investigated as inhibitors of Toll-like receptor 9 (TLR9). In this context, the benzylamine portion of the molecule likely serves as a nucleophile to form a new chemical bond, incorporating the 3-(methylsulfonyl)benzyl moiety into the final product.

It is crucial to note that in these synthetic applications, this compound is a building block, and the biological activity of the final, larger compound cannot be directly attributed to this starting material.

Potential Pharmacological Profile Based on Structural Analogs

To hypothesize about the potential mechanism of action of this compound, it is informative to review the known biological activities of compounds that share its core structural features. The methylsulfonyl group (-SO2CH3) is a common substituent in medicinal chemistry, known to influence a compound's solubility, metabolic stability, and ability to form hydrogen bonds.

3.1 Antimicrobial and Antimalarial Activity

The sulfonamide group, which is structurally related to the methylsulfonyl group, is a well-established pharmacophore in a variety of therapeutic agents. Numerous sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antimalarial properties. These compounds often act by inhibiting essential metabolic pathways in microorganisms. While this compound is not a sulfonamide, the presence of the sulfonyl group could confer some level of antimicrobial activity.

3.2 Anticancer Activity

Derivatives of aryl-ureas containing a sulfonyl group have been investigated for their anticancer properties. Some of these compounds have demonstrated the ability to induce apoptosis in cancer cell lines. The mechanism of action for such compounds can be diverse, including the inhibition of specific enzymes or disruption of cellular signaling pathways crucial for cancer cell survival.

3.3 Enzyme Inhibition

Structurally related molecules have been shown to act as enzyme inhibitors. For example, N-benzyl-p-toluenesulfonamide specifically inhibits the contraction of fast skeletal muscle fibers by affecting the elementary steps of the actomyosin subfragment-1 ATPase cycle. This highlights the potential for compounds with a benzyl and sulfonyl-like group to interact with specific enzyme active sites.

Postulated Areas for Investigation

Given the absence of direct data, the following areas are proposed for future research to elucidate the mechanism of action of this compound.

4.1 Target-Based Screening

A logical first step would be to screen the compound against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and other enzymes. This could be accomplished using high-throughput screening assays.

4.2 Phenotypic Screening

Alternatively, phenotypic screening in various cell-based models (e.g., cancer cell lines, bacterial or fungal cultures) could reveal any cytotoxic or growth-inhibitory effects. Follow-up studies would then be required to identify the molecular target responsible for the observed phenotype.

4.3 Workflow for Investigating Mechanism of Action

A potential experimental workflow to determine the mechanism of action is outlined below.

Conclusion

Handling and Storage of 3-(Methylsulfonyl)benzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling and appropriate storage of 3-(Methylsulfonyl)benzylamine hydrochloride (CAS No. 855267-50-4). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound for research and development purposes. It is important to note that the toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach to its handling.[1]

Compound Identification and Properties

| Property | Value | Source |

| CAS Number | 855267-50-4 | [1][2][3] |

| Molecular Formula | C8H12ClNO2S | [3] |

| Molecular Weight | 221.71 g/mol | [3] |

| IUPAC Name | [3-(methylsulfonyl)phenyl]methanamine;hydrochloride | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Melting Point | 248-254 °C | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System (GHS).

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the necessary level of protection. The following PPE is recommended:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or serious eye damage from splashes or airborne particles.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1] |

| Body Protection | A laboratory coat and, if necessary, chemical-resistant boots. | To protect skin and personal clothing from contamination.[1] |

| Respiratory Protection | An appropriate respirator should be worn if ventilation is inadequate or if dust is generated. | To prevent respiratory tract irritation from inhaling dust or vapors.[1] |

Handling and Experimental Protocols

General Handling Workflow

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Experimental Protocol: Weighing and Solution Preparation

Objective: To accurately weigh the solid compound and prepare a stock solution.

Methodology:

-

Ensure the balance is in a draft-free enclosure.

-

Place a clean, dry weighing vessel on the balance and tare.

-

Carefully transfer the desired amount of this compound to the weighing vessel using a spatula. Avoid generating dust.

-

Record the exact weight.

-

In a fume hood, add a small amount of the desired solvent to a volumetric flask.

-

Carefully transfer the weighed solid into the volumetric flask.

-

Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add the solvent to the volumetric flask until it is about half-full.

-

Swirl the flask gently or use a magnetic stirrer to dissolve the compound completely.

-

Once dissolved, add the solvent up to the calibration mark.

-